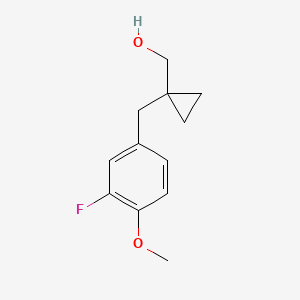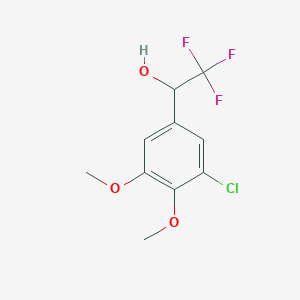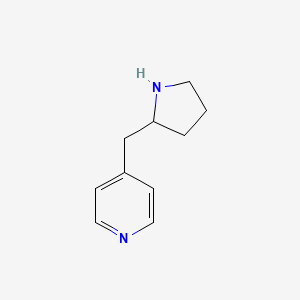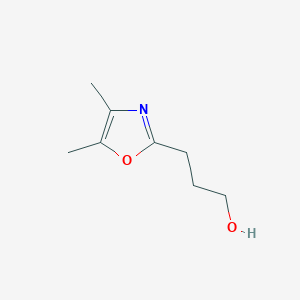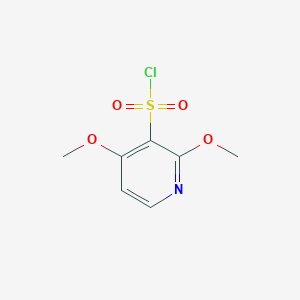
3,3'-Sulfanediylbis(2,2-dimethylpropanoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) is an organic compound with the molecular formula C10H18O4S It is characterized by the presence of two carboxylic acid groups and a sulfide linkage between two 2,2-dimethylpropanoic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) typically involves the reaction of 2,2-dimethylpropanoic acid derivatives with sulfur-containing reagents. One common method is the reaction of 2,2-dimethylpropanoic acid with sulfur dichloride (SCl2) under controlled conditions to form the desired sulfide linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) can undergo several types of chemical reactions, including:
Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols (for esterification), amines (for amidation), thionyl chloride (for conversion to acid chlorides)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Esters, amides, acid chlorides
Wissenschaftliche Forschungsanwendungen
3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing sulfide or sulfone linkages.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfide linkage and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) can be compared with other similar compounds, such as:
3,3’-Sulfanediylbis(2-methylpropanoic acid): Similar structure but with a methyl group instead of a dimethyl group, leading to different steric and electronic properties.
3,3’-Sulfanediylbis(2,2-dimethylbutanoic acid): Contains an additional carbon in the backbone, affecting its reactivity and applications.
3,3’-Oxidanediylbis(2,2-dimethylpropanoic acid): Contains an oxygen linkage instead of a sulfur linkage, resulting in different chemical and biological properties.
Eigenschaften
CAS-Nummer |
21153-31-1 |
|---|---|
Molekularformel |
C10H18O4S |
Molekulargewicht |
234.31 g/mol |
IUPAC-Name |
3-(2-carboxy-2-methylpropyl)sulfanyl-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H18O4S/c1-9(2,7(11)12)5-15-6-10(3,4)8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
LPMOTCHEBQYNQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CSCC(C)(C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


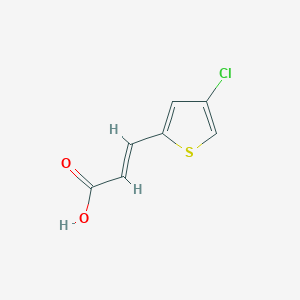

![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
